Product packaging for 5-Methyl-1-(p-tolyl)-1H-pyrazole(Cat. No.:CAS No. 828-87-5)

5-Methyl-1-(p-tolyl)-1H-pyrazole

Cat. No.: B1503035
CAS No.: 828-87-5
M. Wt: 172.23 g/mol
InChI Key: MLWAWLUISSQJJO-UHFFFAOYSA-N
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Description

5-Methyl-1-(p-tolyl)-1H-pyrazole is a chemical compound with the CAS Number 828-87-5 and a molecular formula of C11H12N2 . It serves as a versatile scaffold in medicinal chemistry and drug discovery research. As part of the pyrazole class of heterocycles, this compound is of significant interest for developing new therapeutic agents due to the wide spectrum of biological activities associated with its core structure . Pyrazole derivatives are extensively investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities . The pyrazole nucleus is a key structural component in several established drugs, underscoring its importance in bio-active molecule design . Researchers utilize this specific compound as a synthetic intermediate or building block to create more complex molecules for biological screening and structure-activity relationship (SAR) studies . Its structure is consistent with compounds studied as ligands for various biological receptors and as inhibitors of enzymatic activity . This product is intended for research purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B1503035 5-Methyl-1-(p-tolyl)-1H-pyrazole CAS No. 828-87-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828-87-5

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-methyl-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C11H12N2/c1-9-3-5-11(6-4-9)13-10(2)7-8-12-13/h3-8H,1-2H3

InChI Key

MLWAWLUISSQJJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Methyl 1 P Tolyl 1h Pyrazole

Established Synthetic Pathways for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a well-established area of organic synthesis, with several classical and modern methods available to chemists. These methods often involve the formation of two carbon-nitrogen bonds and one carbon-carbon bond to create the five-membered heterocyclic ring.

Cyclocondensation Reactions with Hydrazines and Dicarbonyl Compounds

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.govmdpi.comnih.govmdpi.com This approach, first reported by Knorr in 1883, is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.govmdpi.com The reaction involves the condensation of a bidentate nucleophile, the hydrazine, with a 1,3-dielectrophilic carbon unit. nih.govmdpi.com

However, a significant challenge in this method is the potential for the formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. nih.govmdpi.com The regioselectivity of the reaction can be influenced by factors such as the nature of the substituents on both reactants, the reaction conditions, and the solvent used. For instance, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), has been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol (B145695) and acetic acid. organic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/ConditionsProduct(s)Reference
PhenylhydrazineEthyl acetoacetate (B1235776)Nano-ZnO, green protocol1,3,5-substituted pyrazoles mdpi.com
Hydrazine derivativesβ-diketones-Mixture of two regioisomers mdpi.com
Arylhydrazines1,3-diketonesN,N-dimethylacetamide (DMAc), room temp1-Aryl-3,4,5-substituted pyrazoles organic-chemistry.orgthieme-connect.com
Hydrazines1,3-Dicarbonyl compounds generated in situLiHMDS3,4,5-substituted pyrazoles beilstein-journals.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazoles in a single step, adhering to the principles of pot, atom, and step economy (PASE). mdpi.comnih.gov These reactions involve the combination of three or more starting materials in a one-pot process to form the final product, which incorporates all or most of the atoms of the reactants. mdpi.com

Several MCRs have been developed for the synthesis of pyrazole derivatives, often leading to highly substituted and functionally diverse products. nih.govbeilstein-journals.orgmdpi.com For instance, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) can yield pyranopyrazole derivatives. nih.gov Similarly, pyrazole-linked thiazole (B1198619) derivatives can be synthesized through a one-pot, three-component reaction of an aryl glyoxal, aryl thioamide, and a pyrazolone. acs.org The use of catalysts, such as piperidine (B6355638) or nano SiO2, can further enhance the efficiency of these reactions. nih.govtandfonline.com

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

Reaction TypeReactantsCatalyst/ConditionsProductReference
Four-componentAldehyde, malononitrile, β-ketoester, hydrazine hydratePiperidine, aqueous medium, room tempPyrano[2,3-c]pyrazole derivatives mdpi.com
Three-componentAryl glyoxal, aryl thioamide, pyrazolonesHFIP, room temperaturePyrazole-linked thiazole derivatives acs.org
Four-componentHydrazines, ethyl acetoacetate, aromatic amines, phenylglyoxal (B86788) monohydrateCatalyst-free, water1H-furo[2,3-c]pyrazole-4-amines researchgate.net
Four-componentEthyl acetoacetate, hydrazine hydrate, aldehydes, malononitrileSilicotungstic acid, solvent-freePyrano[2,3-c]pyrazoles tandfonline.com

Metal-Catalyzed and Organocatalyzed Synthetic Routes

Both metal- and organocatalysis have been successfully applied to the synthesis of pyrazoles, offering mild reaction conditions and high regioselectivity. nih.gov

Metal-Catalyzed Synthesis:

Palladium-catalyzed reactions have been utilized for the synthesis of 1,3,5-substituted pyrazoles through the carbonylation of acetylenic acids with aryl iodides in the presence of a palladium catalyst and a source of carbon monoxide. nih.govmdpi.com Copper catalysis is also employed, for example, in the coupling of arylboronic acids with a protected diimide to form a hydrazine precursor in situ, which then undergoes cyclocondensation. nih.govbeilstein-journals.org Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles. mdpi.com

Organocatalyzed Synthesis:

Organocatalysis provides a green and metal-free alternative for pyrazole synthesis. Secondary amines have been used as "green promoters" for the inverse-electron-demand [3+2] cycloaddition of carbonyl compounds and diazoacetates, leading to substituted pyrazoles with high regioselectivity. nih.gov Pyrrolidine-based organocatalysts have been shown to be effective in the three-component synthesis of 1,3-diarylallylidene pyrazolones. acs.org Furthermore, the dearomatization of 5-aminopyrazoles can be achieved using in situ-generated hypervalent iodine as an organocatalyst, yielding C4-hydroxylated pyrazolines. acs.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition reactions are a powerful and atom-economical method for constructing the pyrazole ring. nih.govnih.gov This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. nih.gov

The reaction of diazo compounds, often generated in situ from N-tosylhydrazones, with alkynes is a common strategy. organic-chemistry.org For instance, the reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment can lead to the formation of pyrazoles. unisi.it The regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. nih.gov Intramolecular 1,3-dipolar cycloadditions of alkyne-tethered N-tosylhydrazones have also been developed for the synthesis of fused polycyclic pyrazoles. acs.org

Targeted Synthesis of 5-Methyl-1-(p-tolyl)-1H-pyrazole and its Precursors

The specific synthesis of this compound involves the reaction of p-tolylhydrazine with a suitable precursor that provides the methyl and the remaining carbon atoms of the pyrazole ring.

A common precursor for the methyl group at the 5-position is a β-ketoester such as ethyl acetoacetate or a related 1,3-dicarbonyl compound. The reaction of p-tolylhydrazine with such a precursor would lead to the formation of the target molecule. For example, 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole has been synthesized from ethyl 4-nitrobenzoyl acetate (B1210297) and p-tolylhydrazine hydrochloride. nih.gov

The synthesis of precursors for pyrazoles is also a critical aspect. For instance, 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine can be synthesized from methylhydrazine and 4-methylbenzoylacetonitrile. chemicalbook.com The Vilsmeier-Haack reaction of 2-(phenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be used to synthesize 5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde, which can be further modified. nih.gov

Regioselective Synthesis Strategies for Substituted Pyrazoles

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials. nih.gov Several strategies have been developed to control the orientation of substituents on the pyrazole ring.

One effective method involves the use of specific solvents. As mentioned earlier, aprotic solvents with strong dipole moments like DMAc can significantly favor the formation of one regioisomer over the other in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.orgthieme-connect.com

Catalysis also plays a crucial role in directing regioselectivity. For example, a copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols has been developed for the regioselective synthesis of 5-substituted pyrazoles. thieme.de Similarly, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines afford highly regioselective formation of 3-CF3-pyrazoles. mdpi.com

Multicomponent reactions can also be designed to be highly regioselective. For instance, a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines has been shown to be a versatile and efficient method for preparing tetra-substituted phenylaminopyrazoles with defined regiochemistry. nih.gov The eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction is another method that provides excellent yields and high regioselectivity in the synthesis of fully substituted pyrazoles. nih.gov

Modern Synthetic Techniques

The synthesis of pyrazole derivatives has been significantly advanced by the adoption of modern techniques that offer improvements in reaction times, yields, and environmental impact over classical methods.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times and increased yields. For instance, the synthesis of various 1-aryl-1H-pyrazole-5-amines has been efficiently achieved using microwave-mediated heating of an aryl hydrazine with 3-aminocrotononitrile (B73559) or a suitable α-cyanoketone in aqueous HCl. nih.govyoutube.com This method is notable for its efficiency, use of water as a solvent, and broad functional group tolerance, with typical yields ranging from 70-90%. nih.gov While not directly synthesizing this compound, this demonstrates a powerful approach for creating related pyrazole structures. Another example involves the microwave-assisted sequential one-pot synthesis of pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines, where the initial pyrazole-containing intermediate is formed under microwave irradiation, highlighting the versatility of this technology in complex heterocyclic synthesis. nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. This method, often considered a green chemistry technique, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. The synthesis of pyrazoline derivatives from chalcones has been successfully demonstrated using ultrasound, offering a sustainable and efficient alternative to conventional heating. nih.gov Similarly, 1,5-diaryl- and 1,3,5-triaryl-2-pyrazolines have been synthesized in high yields within minutes at room temperature under ultrasound irradiation. researchgate.net While specific examples for this compound are not prevalent, these studies underscore the potential of ultrasound in the synthesis of the broader pyrazole class. nih.govresearchgate.netresearchgate.net

Mechanochemical Synthesis: This solvent-free or low-solvent technique involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. While specific applications to the synthesis of this compound are not widely reported, mechanochemistry is a growing field in green synthesis and offers a promising avenue for the future production of pyrazole derivatives with minimal environmental impact.

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazoles.

Catalyst-Free Approaches: Several synthetic routes to pyrazoles have been developed that proceed efficiently without the need for a catalyst. A notable example is the temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. nih.govmdpi.com By simply adjusting the reaction temperature, the desired products can be obtained in moderate to excellent yields from common starting materials in either ionic liquids or ethanol, completely avoiding transition-metal catalysts and oxidants. nih.govmdpi.com One-pot, three-component syntheses of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles have also been achieved in green media like aqueous ethanol without a catalyst. researchgate.net

Solvent-Free Approaches: Eliminating volatile organic solvents is a key goal of green chemistry. While true solvent-free reactions for this compound are less common, methods utilizing water as a solvent or employing solvent-free grinding techniques are gaining traction for the synthesis of related pyrazole derivatives. nih.govresearchgate.net For instance, the previously mentioned microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines successfully uses water as the reaction medium. nih.gov

The following table summarizes some green synthetic approaches for pyrazole derivatives:

Synthetic ApproachKey FeaturesReactantsProductsReference
Temperature-Controlled SynthesisCatalyst-free, oxidant-free, divergentα,β-alkynic hydrazonesPyrazoles or 1-tosyl-1H-pyrazoles nih.govmdpi.com
Three-Component ReactionCatalyst-free, green solvent (aq. EtOH)Aromatic aldehyde, malononitrile, phenylhydrazine5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles researchgate.net
Microwave-Assisted SynthesisUse of water as solvent, rapidAryl hydrazine, α-cyanoketone1-aryl-1H-pyrazole-5-amines nih.gov
Nanocatalyst in Green SolventReusable catalyst, mild conditionsBenzaldehydes, malononitrile, phenyl hydrazine5-amino-1H-pyrazole-5-carbonitriles rsc.orgnih.gov

Functionalization and Derivatization Strategies on the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, enabling the exploration of its chemical space for various applications.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Halogenation: The C4 position of the pyrazole ring is typically the most reactive site for electrophilic attack. Halogenation of pyrazoles can be achieved using various reagents. For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been accomplished using N-halosuccinimides (NXS, where X = Cl, Br, I) at room temperature in DMSO. beilstein-archives.org In the case of 1,3,5-substituted pyrazoles, such as a derivative of 1-phenyl-3,5-dimethyl-1H-pyrazole, bromination and iodination with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) respectively, proceeded smoothly to yield the 4-halo products. researchgate.net Iodination of 1-aryl-3-trifluoromethylpyrazoles has been achieved using elemental iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile, yielding 4-iodopyrazoles. rsc.org

Nitration: Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto the aromatic ring. This is typically carried out using a mixture of nitric acid and sulfuric acid. libretexts.org While specific studies on the nitration of this compound are not detailed, the general principle involves the generation of the nitronium ion (NO₂⁺) which then attacks the electron-rich pyrazole ring, likely at the C4 position. libretexts.orgresearchgate.net

The outcomes of electrophilic substitution on pyrazole rings are summarized below:

ReactionReagent(s)Position of SubstitutionProduct TypeReference
HalogenationN-halosuccinimide (NXS)C44-Halopyrazole researchgate.netbeilstein-archives.org
IodinationI₂, CANC44-Iodopyrazole rsc.org
NitrationHNO₃, H₂SO₄C4 (predicted)4-Nitropyrazole libretexts.orgresearchgate.net

Nucleophilic Functionalization Approaches

While the pyrazole ring itself is electron-rich, the introduction of functional groups can open pathways for nucleophilic attack. More commonly, nucleophilic functionalization involves the deprotonation of a C-H bond to form an organometallic intermediate, which then reacts with an electrophile.

Specific examples of direct nucleophilic substitution on an unsubstituted this compound are scarce. However, derivatization strategies often involve creating precursors that are amenable to nucleophilic attack. For instance, a pyrazole derivative bearing a leaving group could undergo nucleophilic substitution.

Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrazoles.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. It is a versatile method for creating biaryl linkages. For instance, 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole has been successfully coupled with phenylboronic acid using a palladium catalyst to yield the corresponding 4-phenylpyrazole. rsc.org The Suzuki-Miyaura reaction has also been employed in the synthesis of novel pyrrolyl and thiophenyl indazoles, demonstrating its broad applicability to heteroaromatic systems. mdpi.com The reaction is generally tolerant of a wide range of functional groups and can be performed under mild conditions. nih.govresearchgate.net Microwave irradiation can further enhance the efficiency of Suzuki couplings, as seen in the reaction of aryl halides with aryl boronic acids in aqueous media using a pyridine-pyrazole/Pd(II) catalyst. nih.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org It is a valuable method for introducing vinyl groups onto aromatic rings. The dehydrogenative Heck reaction (DHR) is a more atom-economical variant that couples arenes directly with alkenes. mdpi.com For example, the DHR has been used to synthesize arylvinyltriazole nucleosides. mdpi.com While specific applications to this compound are not explicitly detailed, the Heck reaction represents a viable strategy for its vinylation, provided a suitable halo-derivative is used as a starting material.

A summary of cross-coupling reactions for pyrazole functionalization:

ReactionCoupling PartnersCatalyst System (Example)Product TypeReference
Suzuki-Miyaura4-Iodopyrazole, Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-Phenylpyrazole rsc.org
Suzuki-MiyauraAryl halide, Arylboronic acidPyridine-pyrazole/Pd(II)Biaryl nih.gov
Heck-MizorokiUnsaturated halide, AlkenePalladium catalyst, BaseVinyl-substituted pyrazole organic-chemistry.orgmdpi.com

Spectroscopic and Structural Elucidation Techniques in Pyrazole Chemistry

Advanced Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable tools in the structural analysis of pyrazole (B372694) compounds, providing detailed information about their molecular framework, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. In the context of pyrazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the substitution pattern on the pyrazole ring and the attached aryl groups.

For pyrazole derivatives, the chemical shifts of the protons on the pyrazole ring are indicative of their electronic environment. For instance, in a study of 3,5-dimethyl-1-phenyl-1H-pyrazole, the proton on the pyrazole ring appears as a singlet at 5.90 ppm, while the methyl groups resonate as singlets around 2.25 ppm. rsc.org The protons of the p-tolyl group in related structures typically appear in the aromatic region of the spectrum, between 7.0 and 8.0 ppm. rsc.orgmdpi.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrazole ring in 3,5-dimethyl-1-phenyl-1H-pyrazole show signals at approximately 148.1, 139.4, and 106.4 ppm. rsc.org The methyl group carbons are observed at lower chemical shifts, typically around 12-14 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Pyrazole Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Multiplicity
3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org CDCl₃ 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole rsc.org CDCl₃ 7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H)

This table is interactive and allows for sorting and filtering of the data.

Table 2: Representative ¹³C NMR Spectral Data for Pyrazole Derivatives

Compound Solvent Chemical Shifts (δ, ppm)
3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org CDCl₃ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8

This table is interactive and allows for sorting and filtering of the data.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. In the analysis of pyrazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. For example, the mass spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole shows a molecular ion peak [M+H]⁺ at m/z = 173. rsc.org Similarly, for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the molecular ion peak is observed at m/z = 251 [M+H]⁺. rsc.org The fragmentation patterns can also provide valuable structural information about the substituents on the pyrazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In pyrazole derivatives, characteristic absorption bands can be observed for C=N and C=C stretching vibrations within the pyrazole ring. For instance, in a Schiff base ligand derived from a pyrazolone, a C=N stretching vibration is observed around 1598 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations from the p-tolyl group are also expected in the region of 3000-3100 cm⁻¹. The presence of a methyl group is indicated by C-H stretching and bending vibrations. In related azo-pyrazole compounds, asymmetric and symmetric deformations of the methyl group are observed in the regions of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are indicative of the extent of conjugation in the system. For pyrazole derivatives, electronic transitions are typically observed in the UV region. A study on a novel pyrazole derivative, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, showed absorption bands at 415 nm and 325 nm, suggesting an extended conjugated system. nepjol.info The parent 1H-Pyrazole exhibits a UV/Visible spectrum with absorption maxima that can be influenced by substitution. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions in the crystal lattice. For pyrazole derivatives, this technique confirms the planarity of the pyrazole ring and determines the dihedral angles between the pyrazole ring and any substituent groups.

For example, the crystal structure of 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone revealed that the dihedral angles between the central pyrazole ring and the pendant chlorobenzene (B131634) and p-tolyl rings are 17.68 (10)° and 51.26 (12)°, respectively. nih.gov In another study of a pyrazole derivative, the pyrazole ring was found to be approximately perpendicular to the tolyl ring of a sulfonyl substituent. iucr.orgnih.gov This type of detailed structural data is invaluable for understanding structure-activity relationships.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to derivatives)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), is essential for characterizing chiral molecules. cas.czcas.cz While 5-Methyl-1-(p-tolyl)-1H-pyrazole itself is not chiral, many of its derivatives can be, particularly if they are substituted with chiral side chains or exist as atropisomers.

For chiral pyrazole derivatives, chiroptical spectroscopy can be used to determine the absolute configuration and enantiomeric purity. These methods are highly sensitive to the three-dimensional structure of molecules and are crucial in the development of enantioselective syntheses and applications of chiral pyrazole compounds. tum.de The study of induced circular dichroism, where a chiral entity imparts chirality to a non-chiral catalyst, is a growing area of research where pyrazole derivatives could be employed. tum.de

Theoretical and Computational Investigations of 5 Methyl 1 P Tolyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for understanding the intrinsic properties of 5-Methyl-1-(p-tolyl)-1H-pyrazole and its derivatives at the molecular level. These computational methods provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrazole (B372694) derivatives, providing a good correlation between theoretical and experimental data. derpharmachemica.com For instance, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to optimize the molecular geometry, calculate bond lengths and angles, and determine harmonic vibrational frequencies of related pyrazole compounds. derpharmachemica.com

Studies on similar pyrazole derivatives have utilized DFT to understand their electronic properties and reactivity. For example, in a study of 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] derpharmachemica.comnih.govresearchgate.netoxadiazole, DFT calculations were performed using the Gaussian 09 software package to obtain optimized molecular structures. researchgate.net These calculations are crucial for understanding the fundamental electronic characteristics and predicting the chemical behavior of such compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

For related pyrazole derivatives, the HOMO-LUMO energy gap has been calculated to predict their chemical activity. derpharmachemica.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For example, in a study on a pyrazolo[3,4-d]pyrimidine derivative, a small HOMO-LUMO energy gap indicated high chemical reactivity and the ease of intramolecular charge transfer. researchgate.net In another instance, the HOMO-LUMO energy gap for a pyrazoline derivative was calculated to be -2.042 eV, providing insight into its electronic transitions. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis SetReference
(E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole---B3LYP/6-311++G(d,p) derpharmachemica.com
4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] derpharmachemica.comnih.govresearchgate.netoxadiazole (6a)-6.13-1.974.16DFT researchgate.net
4-(5-(4-chlorophenyl)-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] derpharmachemica.comnih.govresearchgate.netoxadiazole (6b)-6.21-2.214.00DFT researchgate.net
4-(5-(p-tolyl)-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] derpharmachemica.comnih.govresearchgate.netoxadiazole (6c)-5.99-1.914.08DFT researchgate.net

Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). derpharmachemica.com

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system in equilibrium.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A lower hardness value suggests higher reactivity. researchgate.net

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These parameters are calculated using the energies of the HOMO and LUMO. For instance, studies on pyrazole derivatives have calculated these descriptors to understand their reactivity profiles. derpharmachemica.comresearchgate.net A high value of electrophilicity suggests a strong electron-accepting nature. researchgate.net

CompoundChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)Reference
4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] derpharmachemica.comnih.govresearchgate.netoxadiazole (6a)-4.052.083.94 researchgate.net
4-(5-(4-chlorophenyl)-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] derpharmachemica.comnih.govresearchgate.netoxadiazole (6b)-4.212.004.43 researchgate.net
4-(5-(p-tolyl)-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] derpharmachemica.comnih.govresearchgate.netoxadiazole (6c)-3.952.043.82 researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, providing insights into its conformational preferences, tautomeric forms, and interactions with other molecules.

Conformational Analysis and Tautomerism Studies

The relative orientation of the tolyl group with respect to the pyrazole ring is a key conformational feature. In a related compound, (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole, X-ray crystallography revealed two independent molecules in the asymmetric unit with different dihedral angles between the pyrazole and p-tolyl rings. nih.gov In one molecule, the dihedral angles were 22.54 (8)° and 35.73 (7)°, while in the other, they were 28.13 (8)° and 22.18 (8)°. nih.gov This highlights the conformational flexibility of the tolyl substituent.

Tautomerism is a common phenomenon in pyrazole derivatives, particularly those with hydroxyl or amino groups. For example, 5-methyl-2-p-tolyl-2H-pyrazol-3-ol can exist in different tautomeric forms, and its condensation reactions are influenced by this equilibrium. mdpi.com Computational studies can be employed to determine the relative stabilities of different tautomers and predict the most likely forms to be present under various conditions.

Intermolecular Interaction Studies

Understanding intermolecular interactions is crucial for predicting the crystal packing and solid-state properties of a compound. In the crystal structure of (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole, weak C-H···π interactions were observed, linking the independent molecules into inversion dimers. nih.gov These interactions involve a hydrogen atom from a p-tolyl ring and the π-system of another p-tolyl ring, as well as a methyl hydrogen and the pyrazole ring. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. For pyrazole derivatives, including structures related to this compound, QSAR studies have been instrumental in understanding the structural requirements for various biological activities.

Researchers have developed 2D and 3D-QSAR models to elucidate the structural determinants for activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govtandfonline.com For instance, a QSAR study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors revealed that bulky, electron-withdrawing substituents at specific positions were favorable for inhibitory activity. tandfonline.com Another study on pyrazole derivatives as acetylcholinesterase (AChE) inhibitors developed a robust 2D-QSAR model highlighting the importance of molecular volume and the number of multiple bonds. These findings were well-correlated with 3D-QSAR contour maps, providing insights into the steric and electrostatic field requirements for potent inhibition.

While specific QSAR models exclusively for this compound are not extensively detailed in the reviewed literature, the general principles derived from studies on analogous pyrazole series are applicable. These studies consistently demonstrate that modifications to the phenyl rings and the core pyrazole structure significantly influence the biological activity. For example, in a study of pyrazole derivatives targeting various cancer cell lines, 2D-QSAR models were used to predict the half-maximal inhibitory concentration (pIC50) values, identifying key molecular descriptors that govern their anti-proliferative potential. nih.gov Similarly, a QSAR model for 1H-pyrazole-5-carboxylic acid derivatives with anti-MES (maximal electroshock-induced seizure) activity identified descriptors like dipole moment, polar surface area, and charges on specific atoms as crucial for activity. researchgate.net

Table 1: Examples of QSAR/QSPR Studies on Pyrazole Derivatives This table is for illustrative purposes and shows findings from studies on various pyrazole derivatives, not exclusively this compound.

Study FocusKey Findings/DescriptorsReference
Aurora A Kinase InhibitionBulky, electron-withdrawing substituents at R1 and R2 positions enhance activity. tandfonline.com
Acetylcholinesterase InhibitionMolecular volume, number of multiple bonds, and specific atom-centered fragments are significant.
Anticancer Activity (Various Cell Lines)Statistically significant 2D-QSAR models developed to predict pIC50 values based on molecular descriptors. nih.gov
Anti-MES ActivityDipole moment (μ), energy of the lowest unoccupied molecular orbital (ϵLUMO), and polar surface area (PSA) are key predictors. researchgate.net
MALT1 Inhibition3D-QSAR models (CoMFA and CoMSIA) showed good statistical significance for predicting inhibitor activity. rsc.orgrsc.org

These models provide a theoretical framework for designing novel pyrazole derivatives with enhanced potency and desired properties, guiding the synthesis of compounds with potentially improved therapeutic profiles.

In Silico Screening Methodologies

In silico screening has become an indispensable technique in drug discovery for identifying promising lead compounds from large chemical libraries. This approach utilizes computational methods to predict the interaction between a small molecule and a biological target, thereby reducing the time and cost associated with traditional high-throughput screening. For pyrazole derivatives, various in silico methodologies are employed to explore their therapeutic potential against a wide range of diseases.

Virtual screening is a key in silico technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) of synthesized pyrazole derivatives has been used to identify potential inhibitors for multiple cancer-related protein targets, including C-RAF, VEGFR, and HDAC. nih.gov In one such study, a library of 63 pyrazole derivatives was screened against six different cancer targets, leading to the identification of several promising compounds with favorable binding affinities. nih.gov Another study utilized a virtual screening strategy to discover a compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold as a hit targeting the papain-like protease (PLpro) of SARS-CoV-2. nih.gov This initial hit served as a foundation for developing a series of more potent inhibitors. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as inhibitors of various biological targets. For instance, a series of 5-methyl-1H-pyrazole derivatives were designed and evaluated as androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov Molecular docking simulations were performed to understand the binding interactions of these compounds within the AR ligand-binding domain, which helped to rationalize their observed biological activities. nih.gov

In other research, pyrazole derivatives have been docked against a variety of kinases, which are crucial targets in cancer therapy. Docking studies of 1H-pyrazole compounds with targets like VEGFR-2, Aurora A, and CDK2 have revealed potential inhibitory mechanisms. nih.govresearchgate.net These studies showed that the pyrazole derivatives could fit deeply within the binding pockets of these proteins, forming key hydrogen bonds and other favorable interactions. nih.govresearchgate.net For example, a derivative, 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, showed a minimum binding energy of -10.09 kJ/mol with VEGFR-2. nih.govresearchgate.net

Docking studies have also guided the development of pyrazole-based antimicrobial agents. Pyrazole derivatives were docked into the active site of glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in microbial cell wall synthesis, to explore their binding modes and predict their antibacterial potential. The results of these docking studies often correlate well with in vitro antimicrobial assays. benthamdirect.com Similarly, docking simulations of pyrano[2,3-c] pyrazole derivatives against bacterial targets like E. coli MurB and S. aureus DNA gyrase B have provided insights into their plausible mechanisms of action. biointerfaceresearch.com

Table 2: Examples of Molecular Docking Studies with Pyrazole Derivatives This table presents findings from docking studies on various pyrazole derivatives, including those structurally related to this compound.

Compound/SeriesBiological TargetKey Finding/Binding EnergyReference
5-methyl-1H-pyrazole derivativesAndrogen Receptor (AR)Compounds A13 and A14 identified as potent AR antagonists, with docking confirming binding mode. nih.gov
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)Minimum binding energy of -10.09 kJ/mol. nih.govresearchgate.net
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK2 (2VTO)Minimum binding energy of -10.35 kJ/mol. nih.govresearchgate.net
Pyrazole-3-carboxamide derivativesMALT1Docking simulations used to verify the activity of newly designed high-activity compounds. rsc.orgrsc.org
1,3,5-trisubstituted pyrazole derivativesGlucosamine-6-phosphate synthase (GlcN-6-P)Docking results strongly enhanced the in-vitro antimicrobial assay findings.
Pyrano[2,3-c] pyrazole derivativesS. aureus DNA gyrase BCompounds 5c and 5b showed considerable binding energy towards the active site. biointerfaceresearch.com

These computational investigations, from broad QSAR analyses to specific molecular docking simulations, are crucial for advancing the understanding of this compound and its analogues as potential therapeutic agents.

Chemical Reactivity and Mechanistic Studies of 5 Methyl 1 P Tolyl 1h Pyrazole

Reaction Pathway Analysis and Intermediate Characterization

The synthesis of 1,5-disubstituted pyrazoles, such as 5-Methyl-1-(p-tolyl)-1H-pyrazole, is commonly achieved through the condensation reaction between a β-diketone or a related precursor and a substituted hydrazine (B178648). rsc.org The reaction of p-tolylhydrazine with a suitable β-dicarbonyl compound, like pentane-2,4-dione, would be the most direct route. The reaction mechanism for pyrazole (B372694) formation from 1,3-dicarbonyls and hydrazines, known as the Knorr pyrazole synthesis, generally proceeds through a series of intermediates.

The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the initial attack and the subsequent cyclization can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions such as pH. mdpi.com

In the synthesis of substituted pyrazoles, the formation of intermediate species like hydroxylpyrazolidines has been observed and in some cases, these intermediates can be isolated. nih.gov For instance, in the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, an intermediate enamine compound was successfully isolated and characterized, providing insight into the reaction pathway. nih.gov While specific studies on the intermediates in the synthesis of this compound are not extensively documented, analogous reactions suggest the formation of a transient pyrazoline intermediate which then aromatizes to the final pyrazole product.

Mechanistic studies on related pyrazole syntheses have also proposed alternative pathways. For example, a study on the formation of pyrazoles from diazatitanacycles involves an oxidation-induced N-N coupling, where the initial oxidation is the rate-limiting step. nih.gov Another approach involves the cyclization of α,β-unsaturated hydrazones, which can provide access to various substituted pyrazoles. ekb.eg

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics of pyrazole formation can be complex and are not always straightforward first- or second-order reactions. Studies on the Knorr pyrazole synthesis have revealed that the reaction can exhibit autocatalytic pathways and involve previously unreported intermediates, making the kinetics more intricate than initially presumed.

The balance between kinetic and thermodynamic control is a crucial aspect of pyrazole synthesis, often determining the final product distribution, especially when regioisomers can be formed. nih.govnih.gov In the synthesis of unsymmetrically 3,5-disubstituted pyrazoles, kinetically controlled conditions, such as those employed in a one-pot Sonogashira reaction followed by cyclocondensation, have been utilized to favor the formation of a specific isomer. nih.govnih.gov

Kinetic studies on the substitution reactions of platinum and palladium complexes with pyrazole and other azoles have been conducted, providing data on second-order rate constants and activation parameters. These studies highlight the influence of the entering ligand on the reaction rates.

Table 1: Representative Kinetic Data for Reactions Involving Pyrazole Derivatives

ReactionNucleophile/SubstrateSecond-Order Rate Constant (k)ConditionsReference
Substitution on [PtCl(bpma)]+Pyrazole0.194 M⁻¹s⁻¹25 °C, 0.1 M NaClO₄ mdpi.com
Polymerization5-methyl-1-vinylpyrazoleHigher rate than 3-methyl-1-vinylpyrazoleAIBN initiator nih.gov

This table presents representative data from studies on related pyrazole compounds to illustrate the types of kinetic information available.

Role of Substituents and Electronic Effects on Reactivity and Selectivity

The substituents on the pyrazole ring play a pivotal role in modulating its reactivity and directing the regioselectivity of reactions. The 1-(p-tolyl) group and the 5-methyl group in the target molecule exert both electronic and steric effects.

The p-tolyl group at the N1 position is an electron-donating group due to the methyl substituent on the phenyl ring. This electron-donating nature increases the electron density of the pyrazole ring, potentially influencing its nucleophilicity and the site of electrophilic attack. In general, electron-donating groups on the pyrazole ring can affect the acidity of a potential N-H proton and influence tautomeric equilibria in related systems. acs.org

The methyl group at the C5 position also contributes to the electronic properties through hyperconjugation and has a steric influence. The steric bulk of substituents at the 3 and 5 positions of the pyrazole ring can significantly impact the regioselectivity of reactions. For instance, in the synthesis of poly(pyrazolyl)borate ligands, the regioselectivity of the reaction is dependent on the size of the substituent at the 3-position, with the reaction favoring the nitrogen atom further from the bulky group. acs.org

Studies on 1,5-diaryl-pyrazole-3-formate analogs have shown that the nature of the substituent on the N1-phenyl ring affects their biological activity, indicating the importance of electronic effects in molecular interactions. bldpharm.com Similarly, theoretical studies on pyrazole derivatives have demonstrated that the introduction of different aromatic end groups affects their optical, electronic, and charge transport properties. chemicalbook.com

In the context of electrophilic substitution, which typically occurs at the C4 position of the pyrazole ring, the electron-donating p-tolyl and methyl groups would be expected to activate this position, making it more susceptible to attack. Conversely, for nucleophilic attack, the electronic effects of these substituents would slightly decrease the electrophilicity of the C3 and C5 carbons.

Coordination Chemistry and Metal Complexes of 5 Methyl 1 P Tolyl 1h Pyrazole

5-Methyl-1-(p-tolyl)-1H-pyrazole as a Ligand in Metal Coordination

This compound is a versatile ligand in coordination chemistry. researchgate.net The pyrazole (B372694) ring system, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers multiple modes of coordination. researchgate.net It can act as a neutral monodentate ligand, or upon deprotonation, as a mono-anionic species. researchgate.net This amphiprotic nature, stemming from the potentially Brønsted acidic NH group, allows for the formation of a wide array of metal complexes. nih.gov The presence of methyl and p-tolyl substituents on the pyrazole ring influences the steric and electronic properties of the ligand, which in turn affects the structure, stability, and reactivity of the resulting metal complexes. The coordination of pyrazole-based ligands can lead to the formation of mononuclear, dinuclear, or polynuclear complexes, demonstrating their structural diversity. researchgate.netnih.gov The ability to fine-tune the properties of metal complexes by modifying the substituents on the pyrazole ring makes these ligands valuable in the design of materials with specific catalytic or physical properties. researchgate.net

Catalytic Applications of this compound Metal Complexes

While pyrazole-based ligands are widely explored in catalysis, specific applications for this compound are not extensively documented in publicly available research. The following sections discuss the potential catalytic applications based on studies of closely related pyrazole compounds.

Palladium complexes containing pyrazole-based ligands have shown promise as catalysts in cross-coupling reactions, such as the Heck reaction. researchgate.net The Heck reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and alkenes. rsc.orgnih.gov The efficiency and selectivity of these reactions can be influenced by the nature of the ligand coordinated to the palladium center. researchgate.net For example, palladium(II) complexes with bidentate trans-chelating pyrazole ligands have been used as pre-catalysts for the Heck coupling of iodobenzene (B50100) and t-butyl acrylate (B77674) under mild conditions. researchgate.net Similarly, copper(I) complexes with pyrazole-based Schiff base ligands have been effective catalysts for the Sonogashira cross-coupling of phenylacetylene (B144264) with aryl iodides, a C-C bond-forming reaction. niscpr.res.in The development of catalysts for direct C-H functionalization of pyrazoles is also an active area of research, offering a more atom-economical route to functionalized pyrazoles compared to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com

Metal complexes with pyrazole-containing ligands have been investigated for their catalytic activity in oxidation reactions. For instance, metal complexes of aroylhydrazones, which can be derived from pyrazoles, have shown efficiency in the oxidation of sulfides and alcohols. researchgate.net In biomimetic studies, in-situ formed complexes of transition metals with NH-pyrazole ligands have been used to mimic the active site of catechol oxidase, catalyzing the oxidation of catechols to quinones. researchgate.net The catalytic performance in these systems can be influenced by factors such as the substituents on the pyrazole ring, the choice of metal salt, and the reaction solvent. researchgate.net Furthermore, pyrazolone-based oxalamide metal complexes intercalated into Na-montmorillonite have been employed as heterogeneous catalysts for the liquid-phase oxidation of phenol (B47542) using hydrogen peroxide. nih.gov

The ring-opening polymerization (ROP) of cyclic esters, such as lactide, is a key method for producing biodegradable polymers like polylactide (PLA). nih.gov Metal complexes are often used as initiators or catalysts for these reactions. Titanium(IV) isopropoxide, in combination with pyrazole derivatives, has been shown to enhance the catalytic activity for the ROP of L-lactide. nih.gov The pyrazole ligand is believed to play a cooperative role in the polymerization mechanism. nih.gov While specific studies on this compound in this context are not available, the general findings suggest that pyrazole-based ligands can be effective in controlling the polymerization process.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in pyrazole complexes. nih.gov Infrared (IR) spectroscopy can provide evidence of ligand coordination by observing shifts in the vibrational frequencies of the pyrazole ring upon complexation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and in some cases 15N NMR, offers detailed information about the structure of the complexes in solution. nih.govrsc.org Two-dimensional NMR techniques can be used to establish through-bond and through-space connectivities. rsc.org

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. nih.gov These calculations can provide insights into the electronic structure, stability, and spectroscopic properties of the metal complexes. researchgate.netnih.gov For example, GIAO (Gauge-Including Atomic Orbitals) calculations can be used to predict NMR chemical shifts, aiding in the structural assignment of isomers. nih.gov Computational studies can also be used to analyze the nature of the metal-ligand bond and to understand the mechanisms of catalytic reactions involving these complexes. nih.gov

Biological and Pharmacological Investigations of 5 Methyl 1 P Tolyl 1h Pyrazole Derivatives

In Vitro Biological Activities and Screening

Derivatives of 5-Methyl-1-(p-tolyl)-1H-pyrazole have been the subject of numerous in vitro studies to determine their potential as therapeutic agents. These investigations have unveiled a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral effects.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

The antimicrobial properties of this compound derivatives have been extensively evaluated against a variety of pathogens.

Antibacterial and Antifungal Activity:

Several studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, a series of 1,3,5-trisubstituted pyrazole (B372694) derivatives were synthesized and screened for their antimicrobial activities. One particular derivative exhibited promising activity against several bacterial species and Candida albicans. Another study reported that newly synthesized pyrazole derivatives, specifically hydrazones, showed remarkable antibacterial and antifungal activities, with some compounds displaying minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov

Similarly, research on pyrazole-thiazole hybrids has identified compounds with significant antimicrobial effects. meddocsonline.org For example, certain dichloro- and trichloro-pyrazole derivatives demonstrated outstanding activity. meddocsonline.org Furthermore, some synthesized pyrazole derivatives have shown better activity against Aspergillus niger than the standard drug Clotrimazole. nih.gov The antimicrobial activity of these compounds is often attributed to the pyrazole nucleus, which is considered a "biologically privileged" structure. ekb.eg

Compound/DerivativeMicroorganismActivityReference
1,3,5-trisubstituted pyrazole derivativeCandida albicans and various bacteriaPromising antimicrobial activity
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacteria and FungiMIC values lower than chloramphenicol and clotrimazole nih.gov
Pyrazole-thiazole hybrids (dichloro- (B11748278) and trichloro-derivatives)Various pathogensOutstanding antimicrobial effects meddocsonline.org
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideAspergillus nigerHighly active, comparable to Clotrimazole nih.gov

Antitubercular Activity:

Derivatives of this compound have also shown potential as antitubercular agents. A pyrazole derivative, NSC 18725, was found to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy. nih.gov Structure-activity relationship (SAR) studies revealed that the nitroso functional group is crucial for its antimycobacterial activity. nih.gov Further research has led to the synthesis of pyrazol-5(H)-one derivatives with significant in vitro activity against Mycobacterium tuberculosis H37Rv. eurjchem.com One such derivative, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one, showed a minimum inhibitory concentration (MIC) of 0.0034 µM. eurjchem.com

Compound/DerivativeTargetActivityReference
NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole)Intracellular Mycobacterium tuberculosisInhibits growth by inducing autophagy nih.gov
4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-oneMycobacterium tuberculosis H37RvMIC of 0.0034 µM eurjchem.com
2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethioneIsoniazid-resistant Mycobacterium tuberculosisMIC of 0.96 µg/mL nih.gov

Anticancer Activity (e.g., Cell Line Cytotoxicity)

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a significant area of investigation. These compounds have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms.

Studies have shown that certain pyrazole derivatives exhibit potent cytotoxicity against a range of cancer cell lines, including those of the breast, pancreas, and cervix. nih.gov For example, pyrazolinyl-indole derivatives have shown remarkable cytotoxic activities against leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer cell lines. mdpi.com One compound, HD05, exhibited significant activity against leukemia cells, with a 78.76% growth inhibition at a 10 µM concentration. mdpi.com Another study on pyrazole-benzoxazine hybrids identified compounds with potent cytotoxicity and IC50 values ranging from 2.82 to 6.28 μM against MCF7, A549, HeLa, and PC3 cancer cell lines. nih.gov

Furthermore, some 5-pyrazolone derivatives have been found to be selectively toxic to cancerous cells while showing minimal toxicity to noncancerous cells. nih.gov For instance, one compound reduced the viability of cancerous A431 cells by 80% at higher concentrations, with only 10% toxicity to noncancerous HaCaT cells under the same conditions. nih.gov

Compound/DerivativeCancer Cell LineActivityReference
Pyrazolinyl-indole derivative (HD05)Leukemia78.76% growth inhibition at 10 µM mdpi.com
Pyrazole-benzoxazine hybridMCF7, A549, HeLa, PC3IC50 values of 2.82-6.28 μM nih.gov
5-Pyrazolone derivative (Compound 5a)A431 (cancerous) vs. HaCaT (noncancerous)80% reduction in A431 viability, 10% toxicity in HaCaT nih.gov
(E)-5-Amino-N'-(3,4,5-trimethoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazideVarious cancer cell linesAnti-proliferative agent mdpi.com

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated in several in vitro assays. These compounds are believed to exert their effects through the inhibition of key inflammatory mediators.

Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. mdpi.comresearchgate.net For example, certain 5-aminopyrazole derivatives have shown higher in vitro COX-2 inhibitory activity compared to the well-known anti-inflammatory drug Celecoxib (B62257). mdpi.com Specifically, one derivative exhibited an IC50 value of 0.55 mM for COX-2 inhibition, surpassing Celecoxib's 0.83 mM. mdpi.com

Another study highlighted a pyrazole sulfonate derivative, 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate, which displayed superior anti-inflammatory activity with a 27.0% inhibition of auricular edema. mdpi.com Additionally, some pyrazole analogues have been found to have better anti-inflammatory activity than the standard drug Diclofenac sodium. nih.gov

Compound/DerivativeMechanism/AssayActivityReference
5-Aminopyrazole derivativeCOX-2 InhibitionIC50 = 0.55 mM (compared to Celecoxib's 0.83 mM) mdpi.com
4-Iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonateAuricular Edema Inhibition27.0% inhibition mdpi.com
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter activity than Diclofenac sodium nih.gov

Antioxidant Activity

Several derivatives of this compound have been identified as potent antioxidants. Their ability to scavenge free radicals and protect against oxidative stress has been a key area of research.

Studies have shown that these compounds exhibit significant radical scavenging activity in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govnih.gov For instance, certain 4-(arylchalcogenyl)-1H-pyrazoles demonstrated significant inhibition in the ABTS assay, indicating their ability to donate electrons. mdpi.com Furthermore, some pyrazole derivatives have shown good scavenging activity in the DPPH assay, comparable to standard antioxidants like butylated hydroxytoluene (BHT). nih.gov

The antioxidant activity of pyrazoles is often attributed to the presence of the NH proton in the pyrazole ring. nih.gov Research on 5-aminopyrazole derivatives has also highlighted their ability to inhibit ROS production in human platelets, further confirming their antioxidant potential. mdpi.com

Compound/DerivativeAssayActivityReference
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneDPPH radical scavenging, reducing power, DNA protectionGood antioxidant activity nih.govresearchgate.net
4-(Arylchalcogenyl)-1H-pyrazolesABTS assaySignificant inhibition mdpi.com
3,5-Diarylpyrazoline derivativeDPPH, .OH, .O2− and NO anion assaysExcellent radical scavenging activity nih.gov
5-Aminopyrazole derivativesROS production in plateletsRemarkable inhibition mdpi.com

Antiviral Activity

The antiviral properties of this compound derivatives have been investigated against a range of viruses, showing promising results.

A study on pyrazole derivatives bearing a hydroxyquinoline scaffold revealed promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds exhibited potent inhibition of SARS-CoV-2 at lower concentrations. rsc.org Another research effort focused on newly synthesized 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, which were evaluated for their in vitro antiviral activity against herpes simplex virus type-1 (HSV-1). researchgate.net One compound, in particular, showed strong antiviral activity with a low IC50 value. researchgate.net

Furthermore, pyrazole-based compounds have been investigated for their efficacy against Newcastle disease virus (NDV), a significant poultry pathogen. nih.gov A series of 4-substituted pyrazole derivatives demonstrated notable antiviral efficacy, with some compounds achieving complete protection against NDV. nih.gov

Compound/DerivativeVirusActivityReference
Pyrazole derivative with hydroxyquinoline scaffoldSARS-CoV-2, MERS-CoV, HCoV-229EPotent inhibition rsc.org
3-Methyl-1,5-diphenyl-1H-pyrazole derivativeHerpes Simplex Virus Type-1 (HSV-1)Strong antiviral activity researchgate.net
4-Substituted pyrazole derivative (Hydrazone 6)Newcastle Disease Virus (NDV)100% protection nih.gov
Pyrazole-based heterocyclesAvian Influenza Disease VirusRemarked antiviral activity nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro Studies)

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. In vitro studies have begun to shed light on their modes of action.

In the context of anticancer activity, some ferrocenyl pyrazole derivatives have been reported to inhibit the PI3K/Akt and ERK 1/2 signaling pathways, which are critical for cell proliferation and survival. nih.gov Other pyrazole derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which play a key role in cell cycle regulation. nih.gov

For their anti-inflammatory effects, molecular docking studies have shown that pyrazole derivatives can bind to cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The antimicrobial action of some pyrazole derivatives has been linked to the inhibition of essential enzymes in pathogens, such as DNA gyrase and dihydrofolate reductase (DHFR). nih.gov In the case of antitubercular activity, a pyrazole derivative was shown to induce autophagy in macrophages, leading to the inhibition of intracellular Mycobacterium tuberculosis. nih.gov

Biological ActivityMolecular Target/MechanismReference
AnticancerInhibition of PI3K/Akt and ERK 1/2 signaling pathways nih.gov
AnticancerInhibition of Cyclin-Dependent Kinase 2 (CDK2) nih.gov
Anti-inflammatoryBinding to COX-1 and COX-2 enzymes researchgate.net
AntimicrobialInhibition of DNA gyrase and DHFR nih.gov
AntitubercularInduction of autophagy in macrophages nih.gov

Enzyme Inhibition Studies (e.g., Kinases, COX-2, Carbonic Anhydrase)

Derivatives of this compound have been evaluated for their inhibitory potential against several key enzymes implicated in various diseases.

Kinases: While broad studies on pyrazole derivatives have established their role as kinase inhibitors, specific data on this compound derivatives is still emerging. nih.govnih.gov However, molecular docking studies have provided insights into their potential as kinase inhibitors. For instance, certain 1H-pyrazole derivatives have been docked with receptor tyrosine kinases and other protein kinases, suggesting potential inhibitory activity. researchgate.net These in silico models indicate that the pyrazole scaffold can fit within the ATP-binding pocket of various kinases, a critical step for inhibition. researchgate.net

Cyclooxygenase-2 (COX-2): A number of pyrazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX enzymes. nih.gov Notably, a series of 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate derivatives have demonstrated selective COX-2 inhibitory activity. This selectivity is a crucial factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Table 1: COX-2 Inhibition by this compound Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate--455 mdpi.com

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Carbonic Anhydrase: Derivatives of this compound have also been explored as inhibitors of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. Certain 3-p-tolyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have shown significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). tandfonline.comtandfonline.com

Table 2: Carbonic Anhydrase Inhibition by this compound Analogs

CompoundhCA I Ki (nM)hCA II Ki (nM)Reference
3-p-Tolyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (8)-- tandfonline.com

Ki values represent the inhibition constant, with lower values indicating stronger inhibition.

Receptor Interaction Studies (e.g., GPCRs, Opioid Receptors, Toll-Like Receptors)

The interaction of this compound derivatives with various cell surface and intracellular receptors has been a subject of investigation.

G Protein-Coupled Receptors (GPCRs): The broad family of pyrazole derivatives has been studied for their interactions with GPCRs. For example, novel pyrazole-based compounds have been identified as agonists for the apelin receptor, a class A GPCR. duke.edu While specific data for this compound derivatives are limited, the general findings for the pyrazole scaffold suggest potential for interaction with this large and diverse receptor family.

Opioid Receptors: Research into the interaction of pyrazole derivatives with opioid receptors is ongoing. While specific antagonists for mu-opioid receptors have been developed from other heterocyclic scaffolds, the direct interaction of this compound derivatives with opioid receptors requires further specific investigation.

Toll-Like Receptors (TLRs): The pyrazole scaffold has been identified as a promising structure for the development of TLR signaling inhibitors. These receptors play a crucial role in the innate immune system, and their dysregulation is linked to inflammatory diseases.

Protein Aggregation Inhibition

The ability of small molecules to inhibit the aggregation of proteins associated with neurodegenerative diseases is a significant area of research. Recent studies have highlighted the potential of pyrazole derivatives in this context. Specifically, pyrazolamide derivatives have been shown to inhibit the aggregation of α-Synuclein, a protein centrally implicated in Parkinson's disease. nih.gov These compounds were found to not only prevent the formation of new aggregates but also to disaggregate pre-formed fibers. nih.gov While this research provides a strong rationale, direct studies on this compound are needed to confirm its specific activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the design of more potent and selective drugs. For derivatives of this compound, several SAR studies have provided valuable insights.

For instance, in the context of COX-2 inhibition, the nature and position of substituents on the pyrazole ring and the phenyl rings have been shown to be critical for both potency and selectivity. mdpi.com The presence of a sulfonamide or a related functional group is often a key feature for effective COX-2 inhibition. nih.gov

Target Identification and Profiling (Biochemical and In Silico Approaches)

The identification of the specific molecular targets of a compound is a crucial step in understanding its mechanism of action. A combination of biochemical and in silico approaches has been employed for the target identification and profiling of this compound derivatives.

Biochemical Approaches: Biochemical assays, such as enzyme inhibition assays and receptor binding assays, have been instrumental in identifying the primary targets of these compounds. For example, in vitro enzyme activity assays have confirmed the inhibitory effects on COX-2 and carbonic anhydrase. mdpi.comtandfonline.com

In Silico Approaches: Molecular docking studies have been widely used to predict the binding modes of this compound derivatives to various biological targets. researchgate.net These computational methods help in visualizing the interactions between the ligand and the active site of a protein, thereby guiding the design of new derivatives with improved affinity and selectivity. researchgate.net For example, docking studies have suggested that these pyrazole derivatives are potential inhibitors of several protein kinases by fitting into their ATP-binding sites. researchgate.net

Potential Applications of 5 Methyl 1 P Tolyl 1h Pyrazole Beyond Medicinal Chemistry

Applications in Agrochemicals (e.g., Herbicides, Insecticides)

The inherent biological activity of the pyrazole (B372694) ring has made it a valuable pharmacophore in the agrochemical industry for the development of herbicides and insecticides. globalresearchonline.netresearchgate.net Pyrazole-containing compounds are known to act on various biological targets in weeds and insects, leading to potent and selective pest control. researchgate.netconicet.gov.ar

While direct studies on the herbicidal or insecticidal activity of 5-Methyl-1-(p-tolyl)-1H-pyrazole are not extensively reported, research on structurally related compounds underscores the potential of this chemical class. For instance, pyrazole derivatives have been developed as effective herbicides. google.com Some pyrazole-based herbicides function as inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism. google.com A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which share a substituted pyrazole core, revealed significant post-emergence herbicidal activity. nih.gov Specifically, compound V-8 in that study demonstrated superior herbicidal effects compared to the commercial herbicide picloram (B1677784) at a dosage of 300 g/ha, while showing safety for crops like corn, wheat, and sorghum. nih.gov

In the realm of insecticides, numerous pyrazole derivatives have been synthesized and evaluated for their efficacy against various insect pests. conicet.gov.arresearchgate.net Fiproles, a class of insecticides characterized by an aryl-pyrazole structure, act as neurotoxins by antagonizing γ-aminobutyric acid (GABA)-gated chloride channels in insects. researchgate.net Research on novel pyrazole derivatives has shown significant insecticidal properties. For example, a study on 1H-pyrazole-5-carboxylic acid derivatives demonstrated that some compounds exhibited good activity against Aphis fabae. researchgate.net Another investigation into pyrazole and imidazole (B134444) derivatives revealed notable insecticidal activity against Plodia interpunctella and Nilaparvata lugens. nih.gov The presence of an oxirane ring in one of the tested chalcones was found to be a significant contributor to its activity, as its cleavage forms a hydroxyl group that can interact with the biological systems of insects. nih.gov These findings suggest that the this compound scaffold could serve as a valuable template for the design of new agrochemicals.

Role in Materials Science (e.g., Ligands in Polymerization, Organic Electronics)

The unique coordination properties and electronic characteristics of pyrazole derivatives make them attractive candidates for applications in materials science, particularly as ligands in polymerization catalysis and as components in organic electronic devices. bldpharm.com

Ligands in Polymerization:

The nitrogen atoms in the pyrazole ring can act as effective ligands for metal centers, influencing the catalytic activity and properties of the resulting polymers. While there is no specific research on the use of this compound in polymerization, studies on other pyrazole derivatives have shown their potential. For example, the use of pyrazole ligands with titanium isopropoxide has been shown to significantly enhance the catalytic activity in the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. nih.govrsc.orgresearchgate.netscispace.comrsc.org The addition of pyrazole derivatives can facilitate a dinuclear cooperation between titanium atoms, leading to improved catalytic efficiency. nih.govrsc.orgresearchgate.netscispace.comrsc.org

Catalyst SystemPolymerization Temperature (°C)Conversion (%)Reference
TiOiPr4 only60~30 nih.gov
TiOiPr4 with furPz60~90 nih.gov
TiOiPr4 onlyRoom Temperature~5 nih.gov
TiOiPr4 with BuPzRoom Temperature~85 nih.gov

The data clearly indicates that the presence of a pyrazole ligand dramatically increases the conversion rate in PLA synthesis, even at room temperature. nih.gov This suggests that this compound could potentially act as an effective ligand in similar catalytic systems.

Organic Electronics:

Pyrazole and pyrazoline derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their fluorescent properties and charge-transporting capabilities. researchgate.net Pyrazoline derivatives, in particular, are known for their blue-emitting properties and high hole-transport efficiency. researchgate.net The strong fluorescence of these compounds is attributed to the conjugation between the pyrazoline ring and attached aryl groups. researchgate.net

While direct research on this compound in OLEDs is limited, the general properties of pyrazole-based materials are promising. For instance, pyrene-benzimidazole derivatives have been developed as blue emitters for OLEDs, demonstrating the potential of nitrogen-containing heterocycles in this field. nih.gov Furthermore, carbazole (B46965) and thienopyrroledione derivatives have been successfully used as emitting materials in solution-processed OLEDs, achieving high external quantum efficiencies. mdpi.com The structural similarities and electronic properties of this compound suggest its potential as a building block for novel materials in organic electronics, possibly as a host material or as a component of a larger emissive molecule.

Corrosion Inhibition Studies

The ability of organic molecules containing heteroatoms like nitrogen to adsorb onto metal surfaces and form a protective layer makes them effective corrosion inhibitors. ku.ac.aedntb.gov.ua Pyrazole derivatives have been extensively studied in this regard due to the presence of two nitrogen atoms and the aromatic pyrazole ring, which facilitate strong adsorption on metal surfaces. ku.ac.aedntb.gov.uasemanticscholar.orgnih.govresearchgate.net

A study on N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) , a compound containing a 5-methyl-1H-pyrazole moiety, showed a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl at a concentration of 1 mM. nih.govnih.gov Similarly, 5-methyl-1H-pyrazole-3-carbohydrazide (MPC) reached an inhibition efficiency of 95% for mild steel in 1 M HCl at a concentration of 10⁻³ M. researchgate.net

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB)C38 Steel1 M HCl1 mM90.2 nih.govnih.gov
5-methyl-1H-pyrazole-3-carbohydrazide (MPC)Mild Steel1 M HCl10⁻³ M95 researchgate.net
(5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol (P1)Steel1 M HCl10⁻³ M94 researchgate.net

The adsorption of these pyrazole derivatives on the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. semanticscholar.orgnih.govresearchgate.net The high inhibition efficiencies of these related compounds strongly suggest that this compound would also exhibit significant corrosion-inhibiting properties.

Q & A

Q. What are the established synthetic routes for 5-Methyl-1-(p-tolyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a similar pyrazole derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was prepared by reacting ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Key factors include:
  • Temperature : Optimal cyclization occurs at 80–100°C.
  • Catalysts : Use of acid catalysts (e.g., acetic acid) improves cyclization efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) is recommended to isolate the product.
    Contradictions in yield (e.g., 60–85%) may arise from solvent polarity or stoichiometric ratios of precursors.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) and absence of impurities .
  • NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.4 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 2082046 in shows intermolecular N–H···O interactions) .
    Discrepancies between calculated (DFT) and experimental bond lengths (e.g., C–N vs. C–C) should be analyzed for conformational flexibility .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For example:
  • Electrophilic Substitution : Use directing groups (e.g., –NO₂) to control substitution at the 4-position .
  • Cross-Coupling Reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at the 5-position .
  • Computational Guidance : DFT calculations predict reactive sites based on frontier molecular orbitals .
    Conflicting regioselectivity outcomes (e.g., in iodination vs. fluorination) require comparative kinetic studies .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability .
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
    Validate computational results with experimental data (e.g., UV-Vis spectra for HOMO-LUMO validation) .

Q. How can structural modifications enhance biological activity, and what assays validate these effects?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace the p-tolyl group with thiophene for improved antibacterial activity (see for pyrazolyl-tetrazole hybrids) .
  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and COX-2 inhibition assays for anti-inflammatory activity .
  • SAR Analysis : Correlate substituent electronegativity (e.g., –NO₂ vs. –OCH₃) with activity trends .
    Contradictory bioactivity results (e.g., cytotoxicity in cancer vs. normal cells) require dose-response profiling .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Dynamic Effects : NMR may average signals for flexible groups (e.g., rotating methyl), while X-ray captures static conformations .
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to identify polymorphic forms .
  • Complementary Techniques : Use Raman spectroscopy to cross-validate vibrational modes .
    Document anomalies (e.g., bond length deviations >0.05 Å) in crystallographic refinement reports .

Experimental Design & Data Analysis

Q. How can factorial design optimize synthesis conditions for this compound?

  • Methodological Answer : Implement a 2³ factorial design to test variables:
  • Factors : Temperature (60°C vs. 100°C), solvent (ethanol vs. DMF), catalyst loading (5% vs. 10%).
  • Response Variables : Yield, purity, reaction time.
    Use ANOVA to identify significant interactions (e.g., high temperature + DMF increases yield by 15%) .

Q. What crystallographic parameters are critical for engineering co-crystals or salts?

  • Methodological Answer :
  • Hydrogen-Bond Acceptors/D donors : The pyrazole N–H group (donor) pairs with carboxylate acceptors (e.g., co-crystallize with succinic acid) .
  • Packding Index : Target 65–70% for stable co-crystals (calculated via Mercury CSD) .
  • Thermal Analysis : DSC/TGA confirms co-crystal stability up to 150°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.